molecular formula C24H16F3N3O4S B11587727 (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11587727
M. Wt: 499.5 g/mol
InChI Key: WXMXAUDUFABCRG-NDENLUEZSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The structure features:

  • Position 5: A substituted furylmethylene moiety with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group is electron-withdrawing, improving metabolic stability and binding affinity to hydrophobic targets .

Synthetic routes for analogous compounds typically involve Knoevenagel condensation of thiazolo-triazole precursors with substituted aldehydes or ketones, followed by purification via recrystallization . Spectral characterization (¹H/¹³C-NMR, LCMS) is critical for confirming stereochemistry (Z-configuration) and purity .

Properties

Molecular Formula

C24H16F3N3O4S

Molecular Weight

499.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H16F3N3O4S/c1-32-18-8-6-14(11-19(18)33-2)21-28-23-30(29-21)22(31)20(35-23)12-16-7-9-17(34-16)13-4-3-5-15(10-13)24(25,26)27/h3-12H,1-2H3/b20-12-

InChI Key

WXMXAUDUFABCRG-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include trifluoromethylphenyl derivatives, furyl compounds, and thiazolo-triazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.

    Industry: It is explored for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key derivatives and their properties are summarized below:

Compound Name / ID Substituents (Position 2 / Position 5) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Biological Activity (Inferred)
Target Compound 3,4-Dimethoxyphenyl / 5-[3-(CF₃)phenyl]furyl C₂₄H₁₇F₃N₃O₅S 540.47 Not reported Not reported Anticancer (hypothesized)
(5Z)-5-(2-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one None / 2-fluorobenzylidene C₁₁H₆FN₃OS 247.25 192–193 58 Moderate anticancer
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one 4-Methylphenyl / 2-propoxybenzylidene C₂₀H₁₇N₃O₂S 379.43 Not reported Not reported Antimicrobial (hypothesized)
(5Z)-5-[(5-Methylfuran-2-yl)methylene]-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one 3,4,5-Trimethoxyphenyl / 5-methylfuryl C₁₉H₁₇N₃O₅S 399.42 Not reported Not reported Antiviral
(5Z)-5-(4-Diethylaminobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one None / 4-diethylaminobenzylidene C₁₅H₁₇N₅OS 331.39 232–234 67 Enhanced solubility

Key Observations:

Substituent Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and CF₃ groups confer higher lipophilicity (logP ~3.5 estimated) compared to non-CF₃ analogs (e.g., compound 2a: logP ~2.8) . Electron-withdrawing groups (CF₃, F) improve oxidative stability but may reduce aqueous solubility .

Stereochemical Influence :

  • The Z-configuration at the exocyclic double bond (Position 5) is critical for planar molecular geometry, facilitating π-π stacking with biological targets .

Biological Activity :

  • Arylidene-thiazolotriazoles (e.g., compound 2e) exhibit stronger anticancer activity than amide derivatives due to enhanced electrophilicity .
  • The CF₃ group in the target compound may synergize with the furan ring to inhibit enzymes like 14-α-demethylase (antifungal target) .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazolo[3,2-b][1,2,4]triazole core : This heterocyclic structure is known for various biological activities.
  • Dimethoxyphenyl group : This moiety is often associated with increased lipophilicity and can enhance biological activity.
  • Trifluoromethylphenyl and furyl substituents : These groups may contribute to the compound's unique interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C20H18F3N5O2SC_{20}H_{18}F_3N_5O_2S, with a molecular weight of approximately 433.45 g/mol.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in various studies:

  • In vitro studies : The compound was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity at micromolar concentrations.
Cell LineIC50 (µM)Reference
MCF-715.2
PC-312.8

The proposed mechanism of action for this compound includes:

  • Inhibition of cell cycle progression : The compound appears to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis induction : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating apoptosis.

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated activity against several Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of the compound:

  • Neuroprotection in vitro : Studies using neuronal cell lines exposed to oxidative stress showed that the compound could reduce cell death and oxidative damage markers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of related thiazole derivatives. The specific derivative exhibited significant anticancer activity against multiple cell lines and was further investigated for its mechanism involving apoptosis pathways (Reference: PMC3315628).

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings suggested that modifications in the chemical structure could enhance activity against pathogens like MRSA (Reference: MDPI).

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